
Dipotassium;palladium;hexahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium hexachloropalladate(2-) is an inorganic compound with the chemical formula Cl6K2Pd. It is a palladium complex where palladium is in the +4 oxidation state, coordinated with six chloride ions. This compound is known for its applications in various fields, including catalysis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipotassium hexachloropalladate(2-) can be synthesized by reacting palladium(II) chloride with potassium chloride in the presence of chlorine gas. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The general reaction is: [ \text{PdCl}_2 + 2\text{KCl} + \text{Cl}_2 \rightarrow \text{K}_2[\text{PdCl}_6] ]
Industrial Production Methods: In industrial settings, the preparation of dipotassium hexachloropalladate(2-) involves the use of potassium chloropalladite activating solution and hydrogen peroxide. The mixture is heated and stirred, followed by the addition of hydrochloric acid. The reaction is maintained until brick-red precipitates form, which are then filtered, washed, and dried .
Types of Reactions:
Oxidation: Dipotassium hexachloropalladate(2-) can undergo oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can be reduced to lower oxidation states of palladium, such as palladium(II) or palladium(0).
Substitution: The chloride ligands in dipotassium hexachloropalladate(2-) can be substituted by other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chlorine gas.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of phosphine or amine ligands under mild conditions.
Major Products:
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(II) chloride or palladium metal.
Substitution: Palladium complexes with different ligands, such as phosphine-palladium complexes
Scientific Research Applications
Dipotassium hexachloropalladate(2-) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki and Heck reactions.
Biology: It is studied for its potential use in biological systems, particularly in the development of palladium-based drugs.
Medicine: Research is ongoing into its use in cancer treatment due to its ability to form complexes with biological molecules.
Industry: It is used in the production of electronic components and in the purification of hydrogen gas
Mechanism of Action
The mechanism by which dipotassium hexachloropalladate(2-) exerts its effects involves the coordination of palladium with various ligands. In catalytic processes, palladium acts as a central metal that facilitates the formation and breaking of chemical bonds. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds in organic synthesis .
Comparison with Similar Compounds
Potassium tetrachloropalladate(II) (K2PdCl4): Similar in structure but with palladium in the +2 oxidation state.
Sodium tetrachloropalladate(II) (Na2PdCl4): Sodium salt of the tetrachloropalladate(II) anion.
Ammonium hexachloropalladate(IV) ((NH4)2PdCl6): Ammonium salt of the hexachloropalladate(IV) anion.
Uniqueness: Dipotassium hexachloropalladate(2-) is unique due to its high oxidation state of palladium (+4) and its ability to act as a strong oxidizing agent. This makes it particularly useful in catalytic applications where high reactivity is required .
Properties
Molecular Formula |
Cl6H6K2Pd+2 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
dipotassium;palladium;hexahydrochloride |
InChI |
InChI=1S/6ClH.2K.Pd/h6*1H;;;/q;;;;;;2*+1; |
InChI Key |
WNHAVLLGGSFWDO-UHFFFAOYSA-N |
Canonical SMILES |
Cl.Cl.Cl.Cl.Cl.Cl.[K+].[K+].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















